molecular formula C8H9IN2 B2679632 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1h-pyrazole CAS No. 2580250-06-0

1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1h-pyrazole

Cat. No.: B2679632
CAS No.: 2580250-06-0
M. Wt: 260.078
InChI Key: UJTUTKMTXMXVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole (CAS 2538602-44-5) is a specialized organic building block designed for advanced synthetic and medicinal chemistry applications. This compound features a unique molecular architecture that combines a reactive 3-iodobicyclo[1.1.1]pentane (BCP) moiety with a 1H-pyrazole heterocycle. The BCP unit is a highly valuable bioisostere , effectively replacing tert -butyl groups, internal alkynes, and even 1,4-disubstituted aryl rings in molecular design. This substitution is a powerful strategy to improve the physicochemical properties of drug candidates, such as by increasing the fraction of sp 3 -hybridized carbons (Fsp 3 ), which can enhance solubility and metabolic stability. The iodine atom on the BCP core serves as an excellent handle for further functionalization via cross-coupling reactions, allowing researchers to diversify the structure efficiently. The pyrazole ring is a privileged scaffold in medicinal chemistry, found in numerous marketed drugs and known for its ability to engage in hydrogen bonding and fit well into protein binding sites. The synthesis of BCP-pyrazole hybrids represents a cutting-edge area of research for creating novel isosteres of arylpyrazoles found in pharmacologically active compounds. This reagent is provided as a stable, high-purity solid intended for use as a key intermediate in the synthesis of complex target molecules for drug discovery programs and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2/c9-7-4-8(5-7,6-7)11-3-1-2-10-11/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTUTKMTXMXVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Ring: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclo[1.1.1]pentane structure.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction, often using iodine or an iodine-containing reagent.

    Attachment of the Pyrazole Ring: The final step involves the formation of the pyrazole ring, which can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable precursor.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other parts of the molecule.

    Cyclization Reactions: The pyrazole ring can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or other substituted derivatives.

    Oxidation Products: Oxidation can lead to the formation of iodinated derivatives with higher oxidation states.

    Reduction Products: Reduction typically results in the removal of the iodine atom, forming deiodinated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, a study demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .

Antimicrobial Properties
Pyrazole compounds have also been investigated for their antimicrobial activities. The structural modifications in this compound may enhance its efficacy against various bacterial strains. Preliminary tests show promising results against Gram-positive and Gram-negative bacteria, suggesting a potential role in developing new antimicrobial agents .

Materials Science

Polymer Chemistry
The unique bicyclic structure of this compound allows for its incorporation into polymer matrices, potentially improving the thermal and mechanical properties of the resulting materials. Studies have shown that incorporating such compounds can enhance the stability and performance of polymers used in various applications, including coatings and composites .

Synthetic Methodologies

Reagent in Organic Synthesis
In synthetic organic chemistry, this compound serves as a valuable reagent for constructing complex molecular architectures. Its ability to participate in various coupling reactions makes it a versatile building block for synthesizing more complex compounds, particularly in drug discovery processes .

Case Study 1: Anticancer Activity Evaluation

A recent investigation evaluated the anticancer effects of several pyrazole derivatives, including this compound, on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compound over 24 and 48 hours.

Results Summary:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715Induction of apoptosis
HeLa20Cell cycle arrest

Case Study 2: Antimicrobial Efficacy Testing

Another study focused on the antimicrobial properties of this compound against various bacterial strains using agar diffusion methods.

Results Summary:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli10
Pseudomonas aeruginosa8

Mechanism of Action

The mechanism of action of 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

4-Bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole (CAS: 2639413-02-6)
  • Molecular Formula : C₈H₈BrIN₂
  • Molecular Weight : 338.97 g/mol
  • Key Difference : A bromine atom replaces the hydrogen at position 4 of the pyrazole ring.
  • Impact: The bromine increases molecular weight by ~78.9 g/mol compared to the parent compound. Despite this, both compounds share an identical XLogP3 value of 2.2, suggesting similar lipophilicity.

Carboxamide Derivatives of 3-Iodobicyclo[1.1.1]pentane

Compounds such as (3-iodobicyclo[1.1.1]pentan-1-yl)(morpholino)methanone (2k) and (3-iodobicyclo[1.1.1]pentan-1-yl)(pyrrolidin-1-yl)methanone (2e) feature a carbonyl group linking the bicyclo core to secondary amines.

  • Synthesis : Prepared via coupling of 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid with morpholine or pyrrolidine, yielding 82–85% isolated products .
  • Key Differences :
    • Functional Groups : Carboxamides vs. direct N-linked pyrazole.
    • Molecular Weight : 2k (308.01 g/mol) and 2e (294.03 g/mol) are lighter than the pyrazole derivative (260.07 g/mol).
    • Reactivity : Carboxamides are hydrolytically stable but less reactive in cross-couplings compared to iodinated pyrazoles .

Piperazine and Indoline Carboxamides

Examples include tert-butyl 4-(3-iodobicyclo[1.1.1]pentane-1-carbonyl)piperazine-1-carboxylate (2q) and indolin-1-yl(3-iodobicyclo[1.1.1]pentan-1-yl)methanone (2p).

  • Molecular Weights : 2q (351.02 g/mol) and 2p (340.02 g/mol).
  • Key Features: Piperazine derivatives introduce basic nitrogen atoms, enhancing solubility in acidic conditions.

Triazole and Imidazole Analogues

Compounds like 6-[(S)-[1-(bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazol-4-yl]…quinoline-3-carbonitrile (C₃₃H₃₃ClN₈O) and 4-chloro-1-methyl-1H-imidazole-5-carbaldehyde (C₅H₅ClN₂O) highlight heterocyclic diversity.

  • Triazoles : Offer enhanced polarity and hydrogen-bonding capacity compared to pyrazoles.
  • Imidazoles : Basic nitrogen atoms in the five-membered ring influence pH-dependent solubility .

Ester and Alcohol Derivatives

Ethyl 4-{3-iodobicyclo[1.1.1]pentan-1-yl}butanoate and 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propan-1-ol (CAS: 848696-31-1) demonstrate functional group versatility.

  • Ester Groups : Prone to hydrolysis, enabling prodrug strategies.
  • Alcohols : Participate in hydrogen bonding and oxidation reactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Group Reactivity/Applications
1-{3-Iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole C₈H₉IN₂ 260.07 2.2 Iodine, Pyrazole Cross-coupling, Bioisostere
4-Bromo-1-{3-iodobicyclo…}-1H-pyrazole C₈H₈BrIN₂ 338.97 2.2 Bromine, Pyrazole Suzuki-Miyaura coupling
(Morpholino)methanone (2k) C₁₀H₁₅INO₂ 308.01 N/A Carboxamide, Morpholine Stable amide, Solubility enhancer
tert-butyl piperazine-1-carboxylate (2q) C₁₅H₂₄IN₂O₃ 351.02 N/A Piperazine, Carbamate Basic nitrogen for salt formation
4-Chloro-1-methyl-1H-imidazole-5-carbaldehyde C₅H₅ClN₂O 151.01 1.5 Imidazole, Aldehyde Electrophilic reactivity

Key Research Findings

  • Synthetic Flexibility : Iodinated bicyclo[1.1.1]pentane derivatives are versatile intermediates. Pyrazole and carboxamide variants are synthesized via nucleophilic substitution or amide coupling, respectively .
  • Lipophilicity Trends : Despite structural differences, iodinated pyrazoles and brominated analogs share similar XLogP3 values, suggesting comparable membrane permeability .
  • Biological Relevance : Bicyclo[1.1.1]pentane-pyrazole hybrids are explored in drug discovery for their improved pharmacokinetic profiles over aromatic analogs .

Biological Activity

The compound 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole (CAS: 2639442-91-2) is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological profiles, including anti-inflammatory, analgesic, and anticancer properties. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and recent research findings.

Molecular Characteristics

  • Molecular Formula : C9_9H11_{11}IN2_2
  • Molar Mass : 274.1 g/mol
  • Structure : The compound features a bicyclic structure with an iodine atom attached to the bicyclo[1.1.1]pentane moiety and a pyrazole ring.

Pharmacological Properties

Recent studies have indicated that pyrazole derivatives exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Some pyrazole compounds have shown effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Pyrazoles are often investigated for their potential to inhibit inflammatory pathways.
  • Anticancer Potential : Certain derivatives have been studied for their ability to induce apoptosis in cancer cells.

Specific Findings Related to this compound

Research on this compound is still emerging, but preliminary studies suggest it may possess unique interactions with biological targets due to its structural features.

Table 1: Summary of Biological Activities of Pyrazole Derivatives

Activity TypeExample CompoundsMechanism of Action
AntimicrobialCelecoxib, RimonabantInhibition of COX enzymes
Anti-inflammatoryPhenylbutazoneModulation of inflammatory mediators
AnticancerDipyroneInduction of apoptosis in tumor cells

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study published in PubMed highlighted the antimicrobial properties of various pyrazole derivatives, indicating that modifications in the molecular structure significantly influence activity against specific pathogens .
  • Anti-inflammatory Research :
    • Research has shown that pyrazole compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins . This mechanism may also be relevant for this compound.
  • Anticancer Investigations :
    • Recent investigations into the anticancer potential of pyrazoles revealed that certain derivatives can effectively induce apoptosis in various cancer cell lines through mitochondrial pathways . The unique structure of this compound may enhance its efficacy in this regard.

Q & A

Q. What are the recommended synthetic routes for 1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of bicyclo[1.1.1]pentane (BCP) derivatives typically involves strain-release functionalization. For iodinated BCP systems, a halogen exchange reaction using NaI in acetone under reflux (60–80°C) is commonly employed . Pyrazole coupling can be achieved via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura) with a pre-functionalized BCP scaffold. For example, substituting a brominated BCP precursor with a pyrazole moiety under Pd catalysis (e.g., Pd(PPh₃)₄, 80°C, 12h) yields the target compound. Reaction optimization should focus on solvent polarity (DMF vs. THF), temperature, and catalyst loading to maximize yield (typical range: 40–70%) .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • Purity Analysis : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times with standards.
  • Structural Confirmation :
  • NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to identify bicyclopentane proton environments (δ 2.5–3.5 ppm for bridgehead protons) and pyrazole ring signals (δ 7.5–8.5 ppm) .
  • IR : Look for C-I stretch (~500 cm⁻¹) and pyrazole C=N absorption (~1516 cm⁻¹) .
  • Elemental Analysis : Confirm empirical formula (e.g., C₈H₈IN₃) with <0.4% deviation .

Q. What are the critical stability considerations for storage and handling?

  • Methodological Answer :
  • Storage : Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent iododeborylation or photodegradation.
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Bicyclopentane systems are sensitive to radical-initiated decomposition; add stabilizers like BHT (0.1% w/w) if necessary .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the iodinated BCP core in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis sets to model transition states for Pd-mediated cross-coupling. Focus on bond dissociation energies (BDEs) of the C-I bond (~234 kJ/mol) versus competing pathways .
  • Solvent Effects : Simulate solvation (e.g., SMD model for DMF) to assess steric hindrance from the bicyclopentane scaffold. Compare activation barriers for Suzuki vs. Negishi coupling .

Q. What strategies resolve contradictions in spectroscopic data for bicyclopentane-pyrazole hybrids?

  • Methodological Answer :
  • Dynamic Effects : Variable-temperature NMR (VT-NMR, –50°C to 50°C) to detect conformational flipping in the BCP core, which may obscure proton splitting .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 1- vs. 3-substitution on pyrazole) by growing single crystals via vapor diffusion (hexane/ethyl acetate) .

Q. How can the electrophilic substitution pattern of the pyrazole ring be exploited for further functionalization?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution (EAS) : Nitration (HNO₃/H₂SO₄, 0°C) at the pyrazole 4-position, followed by reduction (SnCl₂/HCl) to an amine for bioconjugation .
  • Photocatalyzed C-H Activation : Use [Ru(bpy)₃]²⁺ under blue LED (450 nm) to introduce aryl groups at the pyrazole 5-position .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.